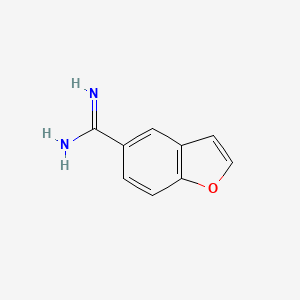
5-Benzofurancarboximidamide
Vue d'ensemble
Description
5-Benzofurancarboximidamide, also known as True Blue Chloride, is a UV light-excitable, divalent cationic dye which stains the cytoplasm with blue fluorescence . It has a molecular formula of C9H8N2O .
Synthesis Analysis
Benzofuran compounds have been synthesized through various methods. For instance, one method involves constructing a complex benzofuran derivative through a unique free radical cyclization cascade . Another method involves the synthesis of metal-organic frameworks under solvothermal conditions .Molecular Structure Analysis
The molecular structure of 5-Benzofurancarboximidamide can be found in various databases such as ChemSpider . It has a molecular weight of 280.131317 Da .Applications De Recherche Scientifique
Benzofuran Derivatives in Drug Discovery
Benzofuran and its derivatives, including 5-Benzofurancarboximidamide, are significant in drug discovery due to their wide range of biological and pharmacological applications. These compounds are found in natural products and synthetic compounds, making them suitable structures for developing new therapeutic agents. Benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin have been used in treating skin diseases such as cancer or psoriasis. Their unique structural features and diverse biological activities make them a privileged structure in drug discovery, especially in antimicrobial agent development (Hiremathad et al., 2015).
Antiviral and Antimicrobial Activities
Benzofuran derivatives have been explored for their antiviral and antimicrobial activities. For instance, derivatives like TCRB and BDCRB are potent and selective inhibitors of human cytomegalovirus (HCMV) replication, offering an alternative to traditional antiviral agents. They operate through a unique mode of action compared to other antivirals, suggesting the potential for diverse antimicrobial applications (Migawa et al., 1998).
Applications in Biochemical Analysis
5-Benzofurancarboximidamide derivatives have been used in biochemical analysis. For example, a sensor based on a benzofuran derivative-functionalized nanocomposite demonstrated excellent electrocatalytic activities toward the oxidation of norepinephrine and serotonin. This highlights the utility of these compounds in developing sensitive analytical tools for biological systems (Mazloum‐Ardakani & Khoshroo, 2014).
Influence on Drug Metabolism and Cellular Processes
Research has also delved into how benzofuran derivatives interact with cellular processes and drug metabolism. For example, the effects of benzimidazole nucleosides, structurally related to benzofurans, on human bone marrow cells were evaluated, revealing that certain benzimidazole nucleosides are less toxic to haemopoietic progenitors compared to traditional drugs used for HCMV infections. This suggests potential applications in designing less toxic therapeutic agents (Nassiri et al., 1996).
Safety and Hazards
Orientations Futures
Benzofuran and its derivatives, including 5-Benzofurancarboximidamide, have been found to have a wide range of biological and pharmacological applications. They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there is potential for future research in this area.
Propriétés
IUPAC Name |
1-benzofuran-5-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H3,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNHEZDLZLMVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620656 | |
| Record name | 1-Benzofuran-5-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-5-carboximidamide | |
CAS RN |
71889-77-5 | |
| Record name | 1-Benzofuran-5-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



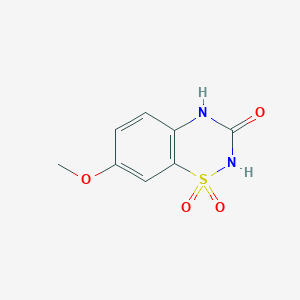

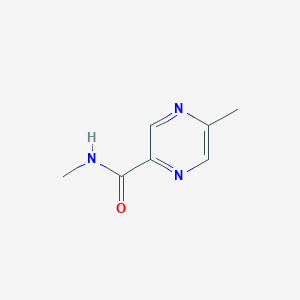
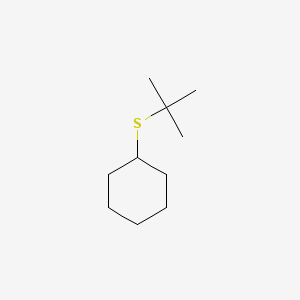


![2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3056426.png)

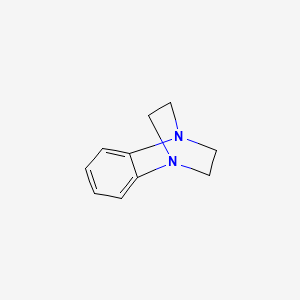
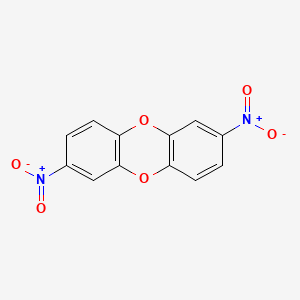
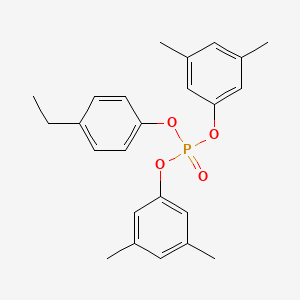
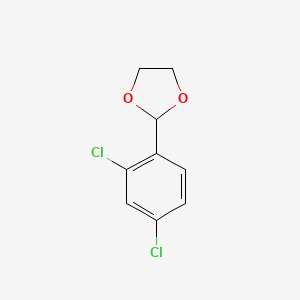
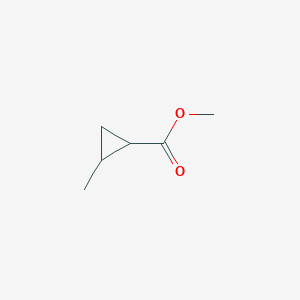
![2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine](/img/structure/B3056440.png)